molecular formula C7H10ClNO2S B8286146 Methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride

Methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride

Cat. No. B8286146
M. Wt: 207.68 g/mol
InChI Key: QJXLLLDJKRNMEL-UHFFFAOYSA-N
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Patent
US07923571B2

Procedure details

11.5 g of methyl 4-amino-5-methyl-2,5-dihydrothiophene-3-carboxylate (2) (60 mmol, content: 90%) were dissolved in 25 ml of CH2Cl2 and cooled to −10° C. A solution of 8.9 g of sulfuryl chloride (66 mmol) in 10 ml of CH2Cl2 in the temperature range of −10-0° C. was added dropwise to this solution over a period of 2 h. The reaction mixture was subsequently stirred at −10-0° C. for another 1 h and then warmed to room temperature. For workup, the reaction mixture was concentrated under reduced pressure. 14.7 g of methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride (5) were obtained (89% of theory, content: 62.5%, determined as the free amine).
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]([CH3:7])[S:5][CH2:4][C:3]=1[C:8]([O:10][CH3:11])=[O:9].S(Cl)([Cl:15])(=O)=O>C(Cl)Cl>[ClH:15].[NH2:1][C:2]1[C:3]([C:8]([O:10][CH3:11])=[O:9])=[CH:4][S:5][C:6]=1[CH3:7] |f:3.4|

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
NC1=C(CSC1C)C(=O)OC
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
8.9 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was subsequently stirred at −10-0° C. for another 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
For workup, the reaction mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.NC=1C(=CSC1C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g
YIELD: CALCULATEDPERCENTYIELD 118%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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